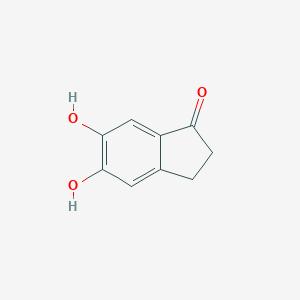

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one

Overview

Description

“5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H8O3 . It is a derivative of 1H-Inden-1-one, which is a fused molecule containing cyclopentanone and a benzene ring .

Synthesis Analysis

The synthesis of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one involves the demethylation of the commercially available starting material, 5,6-dimethoxyindanone, with an excess of BBr3 in CH2Cl2 . The reaction is carried out at -78℃ for 4 hours .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is QNXSIUBBGPHDDE-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound has been involved in Michael addition reactions . The progress of this reaction depends on the stability of the synthesized 1-indanone derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 164.16 . It is very soluble, with a solubility of 2.45 mg/ml or 0.0149 mol/l . The compound has a high GI absorption and is BBB permeant .Scientific Research Applications

1. Antibacterial and Antifungal Studies

- Application Summary: The compound has been used in the synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives, which have shown promising antibacterial and antifungal properties .

- Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .

- Results: The synthesized compounds were tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .

2. Synthesis of Pyrimidine-Containing Compounds

- Application Summary: The compound has been used in a one-pot reaction to prepare 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives .

- Methods of Application: The reaction involved primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid .

- Results: The study provided a simple method for the preparation of these derivatives, which have potential synthetic and pharmacological interest .

3. Alzheimer’s Disease and Cancer Treatment

- Application Summary: 1-indanone derivatives, which include 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one, are used for therapy of Alzheimer’s disease and cancer .

4. Pharmaceutical Intermediates and Olefinic Polymerization Catalysts

- Application Summary: 1-indanone derivatives are also used as pharmaceutical intermediates and olefinic polymerization catalysts .

5. Antioxidant Properties

- Application Summary: The compound has been studied for its antioxidant properties. It’s suggested that the presence of hydroxyl groups in the compound may contribute to these properties .

6. Synthesis of Indinavir

Safety And Hazards

The compound is associated with certain hazards. The safety data sheet indicates a warning signal word . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Future research could focus on exploring the bioactive properties of this compound, given that 1-indanone derivatives have shown a great profile of pharmacological properties . Further studies could also investigate the compound’s potential applications in therapy for diseases like Alzheimer’s and cancer .

properties

IUPAC Name |

5,6-dihydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-7-2-1-5-3-8(11)9(12)4-6(5)7/h3-4,11-12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDAUVLSCBKCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469097 | |

| Record name | 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one | |

CAS RN |

124702-80-3 | |

| Record name | 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

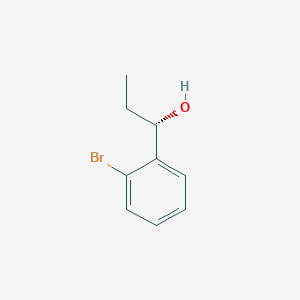

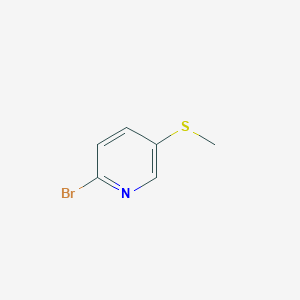

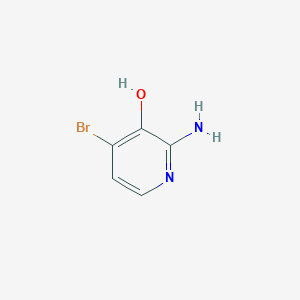

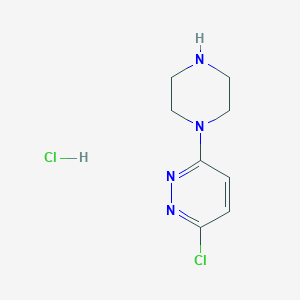

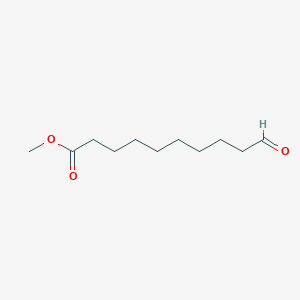

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B180712.png)

![(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B180735.png)